Scientific Field: Physical Chemistry
Summary of Application: N-Benzyl-N-ethylaniline is used in studies investigating the electron transfer quenching dynamics of excited perylene and cyanoperylene in various donating solvents.
Methods of Application: The compound is prepared by the reaction of N-ethylaniline and benzyl chloride in the presence of a phase transfer catalyst. It is then used in the study of electron transfer quenching dynamics.
Scientific Field: Analytical Chemistry
Summary of Application: 4-(4-nitrophenylazo) N-benzyl, N-ethylaniline molecules are effective mediators for electron transfer and play an important role in the electrocatalytic performance of the modified electrode.
Methods of Application: The compound is used in the development of electrochemical sensors.
Results or Outcomes: The use of this compound in electrochemical sensors has resulted in a detection limit of 0.36 µmol L −1 for IC without pre-treatment of complex sample.
N-Benzyl-N-ethylaniline is an organic compound with the molecular formula C₁₅H₁₇N. It appears as a colorless to light-colored liquid that is insoluble in water and denser than water, which means it will sink when mixed with water. This compound can cause significant irritation upon contact with skin, eyes, and mucous membranes, and it may be toxic through ingestion, inhalation, or skin absorption . Its chemical structure consists of a benzyl group attached to a nitrogen atom that is also bonded to an ethyl group, making it a member of the aniline family.
Due to the lack of specific research on N-Benzyl-N-ethylaniline, its mechanism of action in any biological system remains unknown.
N-Benzyl-N-ethylaniline exhibits notable chemical reactivity. It can neutralize acids in exothermic reactions, resulting in the formation of salts and water . Additionally, it may react with strong reducing agents, potentially generating flammable hydrogen gas. The compound is incompatible with various substances including isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides .
Several synthesis methods for N-benzyl-N-ethylaniline have been documented:
N-Benzyl-N-ethylaniline finds applications primarily as an intermediate in dye synthesis and other organic compounds. Its unique structure allows it to serve as a building block in the production of various chemical products. Additionally, it is used in non-aqueous fluid markers due to its ability to improve dissolution properties .
N-Benzyl-N-ethylaniline shares structural similarities with several other compounds in the aniline family. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Ethylaniline | C₈H₉N | Simpler structure; lacks benzyl group |
| Benzylamine | C₇H₈N | Contains only a benzyl group without ethyl |
| N,N-Diethylbenzamine | C₁₂H₁₅N | Contains two ethyl groups instead of one |
| N,N-Dimethylbenzamine | C₁₂H₁₅N | Contains two methyl groups instead of ethyl |
N-Benzyl-N-ethylaniline's unique combination of a benzyl group and an ethyl group makes it particularly useful in specific applications like dye synthesis and as a marker compound.
Reductive alkylation represents the most widely employed synthetic strategy for N-Benzyl-N-ethylaniline preparation, offering excellent yields under mild reaction conditions. The process involves the formation of an imine intermediate followed by reduction to yield the desired tertiary amine product [1] [2] [3].
The most established protocol utilizes palladium on carbon catalyst with ammonium formate as an in situ hydrogen donor in aqueous 2-propanol solvent systems. Under these conditions, N-ethylaniline reacts with benzyl alcohol at room temperature to afford N-Benzyl-N-ethylaniline in 87% yield within 30 minutes . The reaction proceeds through initial formation of a benzylidene intermediate, which undergoes rapid reduction to the final product. Alternative approaches employ benzaldehyde as the alkylating agent, achieving yields ranging from 85-95% under similar reaction conditions [2] [3].
The mechanism involves nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the aldehyde or activated alcohol, followed by elimination of water to form the imine intermediate. Subsequent hydride transfer from ammonium formate, facilitated by the palladium catalyst, reduces the carbon-nitrogen double bond to generate the tertiary amine product [2] [3].
Solvent selection significantly influences reaction efficiency and product selectivity. The optimal solvent system consists of 2-propanol and water in a 9:1 volume ratio, which provides excellent substrate solubility while maintaining catalyst activity [5]. This solvent combination yields superior results compared to pure alcoholic solvents or other aqueous mixtures, achieving minimal side product formation and maximum conversion rates.
Nucleophilic substitution methodologies provide alternative synthetic routes through direct alkylation of aniline derivatives with benzyl halides. These approaches typically employ benzyl chloride or benzyl bromide as electrophilic partners, with reaction conditions optimized for maximum yield and selectivity [6] [8].
The reaction mechanism proceeds through either SN1 or SN2 pathways, depending on the specific substrate and reaction conditions employed. Primary benzyl halides generally favor SN2 mechanisms, while secondary and tertiary systems may proceed through SN1 pathways with carbocation intermediates [9]. Base selection proves crucial for reaction success, with sodium hydroxide and potassium hydroxide providing optimal results in polar aprotic solvents such as dimethylformamide or toluene [8].
Temperature optimization studies demonstrate that elevated temperatures between 70-150°C facilitate efficient conversion while minimizing competing elimination reactions. The use of 7% aqueous ammonia as both nucleophile and base in water solvent systems enables synthesis of primary benzylaniline intermediates, which can subsequently undergo further alkylation to yield the desired tertiary amine products [6].
Phase transfer catalysis techniques enhance reaction efficiency by facilitating mass transfer between aqueous and organic phases. The addition of quaternary ammonium salts or crown ethers significantly improves reaction rates and yields, particularly in heterogeneous reaction systems [6].
Recent developments in transition metal-free hydroboration offer environmentally sustainable alternatives to conventional reduction methods. These techniques employ borane complexes and organoborane reagents to achieve selective reduction of imine intermediates without requiring precious metal catalysts [10] [11] [12].
Pinacolborane (HBpin) represents the most effective hydroboration reagent for amide reduction reactions, operating under mild conditions with potassium tert-butoxide and triethylborane as catalytic activators. The combined catalyst system enables reduction of tertiary, secondary, and primary carboxamides at temperatures between 25-60°C, achieving yields of 80-95% with excellent selectivity [10].
Benzylamine-borane complexes provide stable and easily handled reducing agents for reductive amination reactions. These complexes demonstrate excellent functional group tolerance and operate effectively in both protic and aprotic solvents. The optimal protocol employs one equivalent of benzylamine-borane with activated molecular sieves in tetrahydrofuran solvent, achieving 75-90% yields for various aldehyde and ketone substrates [13].
Mechanistic studies reveal that transition metal-free hydroboration proceeds through base-mediated activation of the borane reagent, followed by selective hydride transfer to the electrophilic carbon center. The absence of transition metals eliminates potential catalyst poisoning and enables tolerance of various functional groups including halides, heterocycles, and multiple bonds [11].
Lithium aminoborohydrides offer specialized reducing agents for tertiary amide substrates, providing enhanced stability compared to conventional borane complexes while maintaining high selectivity. These reagents demonstrate particular utility for sterically hindered substrates that resist reduction under standard conditions [12].
Systematic optimization of reaction conditions reveals significant solvent effects on both reaction rate and product selectivity. The choice of solvent system dramatically influences substrate solubility, catalyst activity, and side product formation patterns [5] [14] [15].
Aqueous alcohol mixtures provide optimal reaction media for most reductive alkylation processes, with the 2-propanol/water system demonstrating superior performance compared to methanol or ethanol-based mixtures. The enhanced performance results from improved substrate solubility combined with efficient catalyst solvation and activation [5].
Temperature effects follow predictable patterns, with increased temperatures generally accelerating reaction rates while potentially compromising selectivity through enhanced side reaction pathways. The optimal temperature range of 25-60°C balances reaction efficiency with product selectivity for most substrate combinations [16] [10].
Pressure effects become significant in hydrogenation-based processes, where hydrogen pressure directly influences reaction rates and conversion efficiency. Optimization studies demonstrate that moderate pressures of 1-10 atmospheres provide optimal results without requiring specialized high-pressure equipment [16].
Catalyst loading optimization reveals that minimal catalyst quantities often provide optimal results, with loadings of 0.1-0.5 mol% proving sufficient for most transformations. Higher catalyst loadings may accelerate reactions but frequently lead to increased side product formation and reduced atom economy [5] [16].
Fractional distillation represents the primary purification method for N-Benzyl-N-ethylaniline, enabling achievement of high purity products suitable for pharmaceutical and industrial applications. The compound distills at 140-144°C under reduced pressure (5 mmHg), with careful temperature control essential for preventing thermal decomposition [17].
The distillation process requires precise temperature monitoring and efficient fractionating columns to achieve adequate separation from reaction byproducts and unreacted starting materials. Vigreux columns or packed columns with multiple theoretical plates provide optimal separation efficiency, enabling isolation of products with greater than 95% purity [18] [19].
Crystallization techniques offer complementary purification approaches, particularly for derivative compounds or salt forms. The selection of appropriate crystallization solvents depends on the specific substrate and desired purity level. Benzene and hexane mixtures provide effective crystallization media for many aniline derivatives, achieving purities of 90-95% with recovery yields of 75-85% [20] [21].
Recrystallization protocols involve dissolution of crude product in hot solvent followed by controlled cooling to induce crystal formation. The process removes soluble impurities while concentrating the desired product in crystalline form. Multiple recrystallization cycles may be required to achieve pharmaceutical-grade purity specifications [20] [21].
Column chromatography provides high-resolution separation capabilities for complex reaction mixtures containing multiple isomers or closely related products. Silica gel stationary phases with ethyl acetate/hexane mobile phase systems enable effective separation of N-Benzyl-N-ethylaniline from reaction impurities [22] [23].
Liquid chromatography techniques offer analytical and preparative separation capabilities with excellent resolution and quantitative recovery. The method employs C18 reverse-phase columns with methanol/acetic acid mobile phases, enabling separation of aniline derivatives from other amine impurities with high efficiency [23].
Solid phase extraction methodologies provide rapid purification alternatives for smaller scale preparations. Mixed cation exchange columns (MCX) and silicon substrate cation exchange columns (SCX) enable selective retention and elution of aniline derivatives with ammonia-methanol solutions [22].
The selection of appropriate chromatographic conditions depends on the specific separation requirements and scale of operation. Analytical separations typically employ high-performance liquid chromatography with detection limits ranging from 0.002 to 0.035 μg/L, while preparative separations utilize larger columns with correspondingly higher sample loading capacities [22].
N-Benzyl-N-ethylaniline exhibits thermodynamic properties characteristic of high molecular weight aromatic amines. The compound demonstrates a reduced boiling point of 163-164°C at 6 mmHg pressure [1] [2], which extrapolates to atmospheric pressure boiling points ranging from 286°C to 320.7°C [3] [4]. This significant pressure dependency reflects the compound's substantial intermolecular forces arising from π-π interactions between aromatic rings and dipole-dipole interactions [5].
The vapor pressure profile shows extremely low volatility at ambient conditions, with vapor pressure values of 0.013 Pa at 20°C [1] and 0.000313 mmHg at 25°C [3]. These exceptionally low vapor pressures indicate strong intermolecular attractions that resist vaporization, consistent with the compound's large aromatic surface area and moderate dipolar character [1] [5].
| Parameter | Value | Conditions |
|---|---|---|
| Boiling Point | 163-164°C | 6 mmHg |
| Boiling Point | 286-320.7°C | 760 mmHg |
| Vapor Pressure | 0.013 Pa | 20°C |
| Vapor Pressure | 0.000313 mmHg | 25°C |
The density of N-Benzyl-N-ethylaniline ranges from 1.029 to 1.032 g/mL at 25°C [1] [2] [6], indicating a compact molecular packing arrangement typical of aromatic compounds. The specific gravity of 1.03 at 20/20°C confirms the compound is denser than water, which correlates with its hydrophobic behavior and tendency to sink in aqueous systems [4] [7].
The refractive index (nD²⁰) of 1.595 [1] [2] [6] reflects the compound's high electron density and aromatic character. This relatively high refractive index value is consistent with the presence of two benzene rings and the extended π-electron system, which increases the compound's polarizability and optical density [8] [9].
| Property | Value | Temperature |
|---|---|---|
| Density | 1.029-1.032 g/mL | 25°C |
| Specific Gravity | 1.03 | 20/20°C |
| Refractive Index | 1.595 | 20°C |
N-Benzyl-N-ethylaniline demonstrates pronounced hydrophobic behavior with extremely limited water solubility. The compound exhibits water solubility of less than 0.1 g/100 mL at 22°C [1] [2] and approximately 4.5 mg/L at 25°C [10], classifying it as practically insoluble in aqueous media. This hydrophobic character results from the large hydrophobic surface area provided by two benzene rings and the alkyl substituents, which disrupts the hydrogen-bonding network of water [11] [12].
The hydrophobic interactions in aqueous systems are enhanced by the aromatic π-electron systems, which create regions of low charge density that are incompatible with the polar water environment [13] [11]. The predicted LogP value of 4.38 at 25°C [1] confirms the compound's strong preference for lipophilic environments over aqueous phases.
| Aqueous System | Solubility | Temperature |
|---|---|---|
| Pure Water | <0.1 g/100 mL | 22°C |
| Pure Water | 4.5 mg/L | 25°C |
| LogP Value | 4.38 | 25°C |
In contrast to its poor aqueous solubility, N-Benzyl-N-ethylaniline shows excellent solubility in organic solvents. The compound dissolves readily in ethanol with a solubility ratio of 1 mL in 5.5 mL of alcohol [1] [14], and exhibits good solubility in chloroform and diethyl ether [15]. This behavior reflects favorable intermolecular interactions with organic solvents through van der Waals forces, π-π stacking interactions, and dipole-induced dipole interactions [14] [15].
The solvation behavior in organic media is particularly favorable due to the compound's aromatic character, which allows for π-π interactions with aromatic solvents and favorable dispersion forces with aliphatic solvents [12]. The moderate dipole moment arising from the nitrogen lone pair also facilitates interactions with polar organic solvents.
| Organic Solvent | Solubility | Interaction Type |
|---|---|---|
| Ethanol | 1 mL in 5.5 mL | Hydrogen bonding, dipolar |
| Chloroform | Soluble | Van der Waals, dipolar |
| Diethyl Ether | Soluble | Dispersion forces |
N-Benzyl-N-ethylaniline exhibits stability across a range of pH conditions, with a predicted pKa of 5.24 ± 0.50 [1], indicating weak basicity compared to aliphatic amines. This reduced basicity results from the electron-withdrawing effects of the aromatic ring systems, which delocalize the nitrogen lone pair through resonance interactions [16] [17].
The compound remains stable under normal storage conditions in closed containers at room temperature [18] [19]. However, stability decreases under extreme pH conditions, particularly in the presence of strong acids, which can lead to protonation and potential degradation pathways [18] [19]. The compound shows compatibility with neutral to slightly acidic conditions but requires careful handling in strongly basic environments.
| pH Condition | Stability | Notes |
|---|---|---|
| Neutral (pH 7) | Stable | Normal storage conditions |
| Acidic (pH <3) | Moderate | Avoid strong acids |
| Basic (pH >10) | Limited | Potential degradation |
Under oxidative conditions, N-Benzyl-N-ethylaniline undergoes complex decomposition pathways. Oxidative decomposition in the presence of strong oxidizing agents leads to the formation of benzylideneaniline derivatives and nitrogen oxides [16] [20]. The oxidation mechanism involves initial electron abstraction from the nitrogen center, followed by subsequent transformations of the resulting radical cation [20] [17].
Thermal decomposition occurs at elevated temperatures, with the compound remaining stable up to its flash point of approximately 140-157°C [4] [21]. At temperatures around 315°C, thermal rearrangement occurs, resulting in the migration of the benzyl group to ortho- and para-positions of the aniline nucleus, producing various decomposition products including ammonia, toluene, biphenyl, diphenylmethane, dibenzyl, trans-stilbene, and aniline derivatives [22] [18].
The hazardous decomposition products formed during combustion include nitrogen oxides, carbon monoxide, carbon dioxide, and various toxic fumes and gases [18] [19]. These decomposition pathways highlight the importance of proper storage conditions and the avoidance of exposure to strong oxidizing agents and excessive heat.
| Decomposition Type | Temperature/Conditions | Major Products |
|---|---|---|
| Thermal | ~315°C | Ammonia, aromatic compounds |
| Oxidative | Oxidizing agents present | Benzylideneaniline derivatives |
| Combustion | Fire conditions | NOₓ, CO, CO₂, toxic fumes |
Irritant